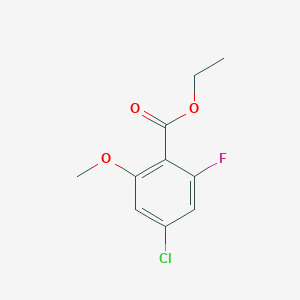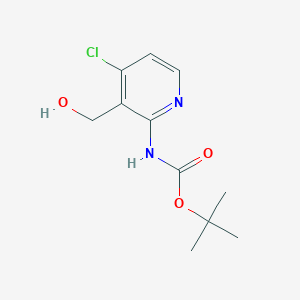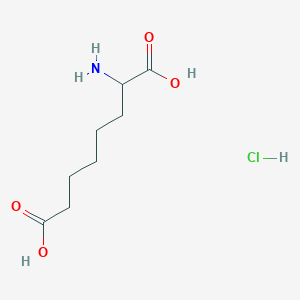
DL-2-Aminooctanedioicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Aminooctanedioicacidhydrochloride typically involves the reaction of octanoic acid with ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the amino group . The reaction conditions include maintaining a temperature of around 100°C and a pressure of 1 atm. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yield and purity by employing advanced techniques such as continuous flow reactors and automated monitoring systems . The final product is purified using methods like crystallization and chromatography to achieve the desired quality for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
DL-2-Aminooctanedioicacidhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. The reactions are conducted under an inert atmosphere to prevent oxidation.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
DL-2-Aminooctanedioicacidhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of DL-2-Aminooctanedioicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating their activity. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function . This mechanism is crucial in its therapeutic applications, particularly in the treatment of neurological disorders .
Comparación Con Compuestos Similares
DL-2-Aminooctanedioicacidhydrochloride can be compared with other similar compounds, such as:
DL-2-Aminocaprylic acid: Similar in structure but differs in the length of the carbon chain.
DL-2-Aminoadipic acid: Contains a different functional group, leading to variations in chemical reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical properties and applications .
Propiedades
Fórmula molecular |
C8H16ClNO4 |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
2-aminooctanedioic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO4.ClH/c9-6(8(12)13)4-2-1-3-5-7(10)11;/h6H,1-5,9H2,(H,10,11)(H,12,13);1H |
Clave InChI |
JUYFENRHZHWAMR-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(C(=O)O)N)CCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


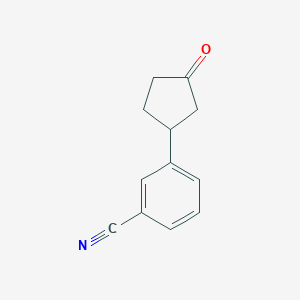
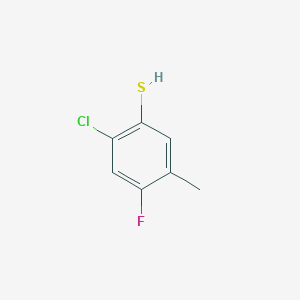
![2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090259.png)

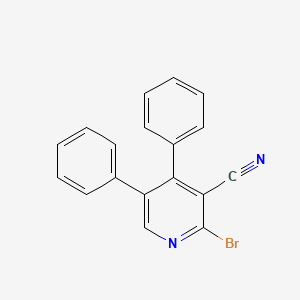
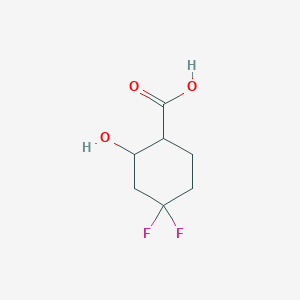

![tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B13090286.png)
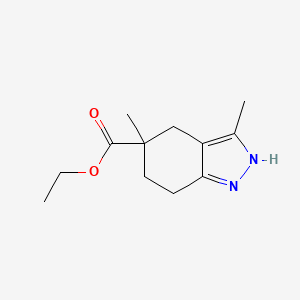
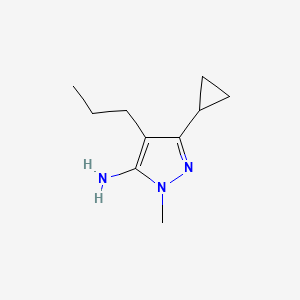
![tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
